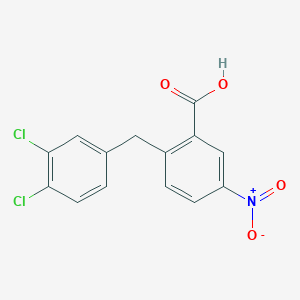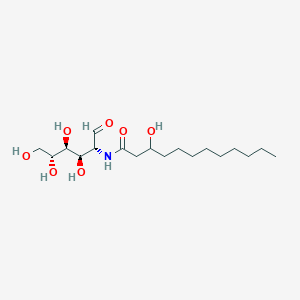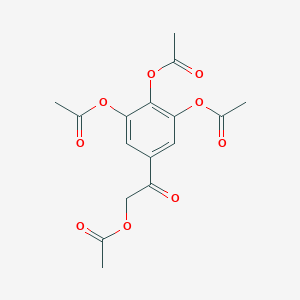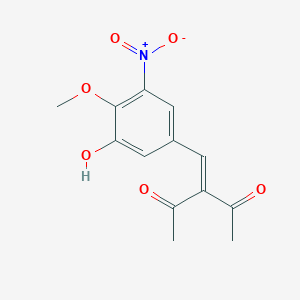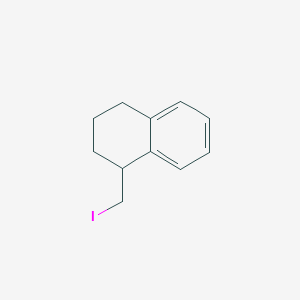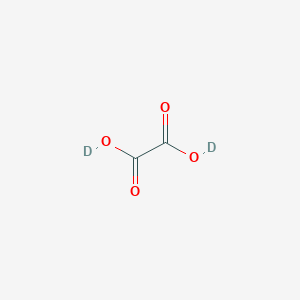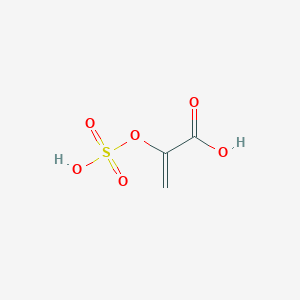
Sulfoenolpyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoenolpyruvate (SEP) is a sulfonated analog of enolpyruvate, which is a key intermediate in the glycolytic pathway. SEP has been found to be involved in various biological processes, including the regulation of glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Mechanism of Action
Sulfoenolpyruvate inhibits pyruvate kinase by binding to the enzyme's allosteric site. This binding leads to a conformational change in the enzyme, which reduces its activity. This compound also acts as a substrate for pyruvate phosphate dikinase, which converts it to phosphoenolpyruvate, a key intermediate in gluconeogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the production of lactate and alanine in muscle cells, which can be used as an energy source during exercise. This compound has also been found to regulate the activity of the pentose phosphate pathway, which is involved in the production of NADPH, a key molecule in cellular metabolism.
Advantages and Limitations for Lab Experiments
Sulfoenolpyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a tool compound to study the regulation of glycolysis and gluconeogenesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Sulfoenolpyruvate. One direction is to study the effects of this compound on cancer cells, as cancer cells have altered metabolism compared to normal cells. Another direction is to develop this compound analogs with improved solubility and potency. This compound can also be used as a starting material for the synthesis of other sulfonated analogs of glycolytic intermediates.
Synthesis Methods
Sulfoenolpyruvate can be synthesized by reacting enolpyruvate with sulfite under acidic conditions. The reaction yields a mixture of this compound and its isomers, which can be separated by chromatography. The purity of the synthesized this compound can be confirmed by NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Sulfoenolpyruvate has been used as a tool compound in various scientific research studies. It has been shown to inhibit the activity of pyruvate kinase, which is a key enzyme in glycolysis. This inhibition leads to the accumulation of glycolytic intermediates, which can be used for the production of various bioproducts, such as ethanol and lactic acid. This compound has also been used as a substrate for the enzyme pyruvate phosphate dikinase, which is involved in the regulation of gluconeogenesis.
properties
CAS RN |
118319-52-1 |
|---|---|
Molecular Formula |
C3H4O6S |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-sulfooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
InChI Key |
OUSYFDXGONIFSX-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Canonical SMILES |
C=C(C(=O)O)OS(=O)(=O)O |
Other CAS RN |
118319-52-1 |
synonyms |
SENP sulfoenolpyruvate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
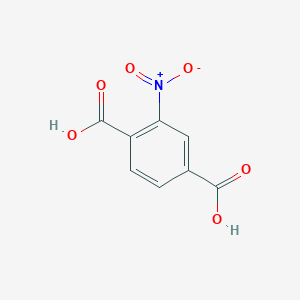
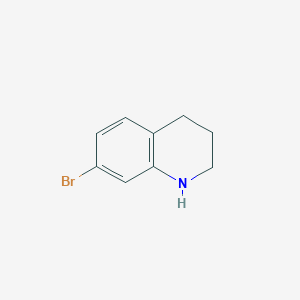
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
